![molecular formula C10H12N4 B1391584 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 1215553-62-0](/img/structure/B1391584.png)
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is prominently used in medicinal chemistry due to its unique chemical structure, offering stereochemistry contributions and 3D coverage through a phenomenon known as “pseudorotation.” This review highlights the versatility of the pyrrolidine ring and its derivatives in drug discovery, discussing the bioactive molecules with target selectivity featuring pyrrolidine. It delves into the influence of steric factors on biological activity and the structure–activity relationship (SAR) of compounds. The review is categorized based on synthetic strategies, emphasizing the role of stereochemistry in drug design and how different stereoisomers and spatial orientations of substituents affect the biological profile of drug candidates (Petri et al., 2021).
Chemistry of Soil Organic Nitrogen
This review provides insights into the distribution of total nitrogen in soils, focusing on various components like proteinaceous materials, amino sugars, and heterocyclic N compounds. It discusses the challenges and limitations of using 15N NMR for analyzing soil nitrogen and emphasizes the significance of understanding the different nitrogen-containing compounds, including heterocyclics, in soils. The study suggests further research to identify and understand these compounds and their role in soil chemistry (Schulten & Schnitzer, 1997).
Biogenic Amines in Fish: Roles and Nitrosamine Formation
This review addresses the formation of biogenic amines in fish, focusing on their roles in intoxication, spoilage, and nitrosamine formation. It discusses the significant biogenic amines related to fish safety and quality, their relationship with sensory evaluation and spoilage, and the factors influencing nitrosamine formation. The study offers insights into the mechanism of scombroid poisoning and the safety of fish products (Bulushi et al., 2009).
properties
IUPAC Name |
3-amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-8(12)3-4-10(13-9)14-5-1-2-6-14/h3-4H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHPBWKPBSDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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